2,3,5,6-Tetrafluorophenyl 6-Chloronicotinate is a fluorinated compound that combines a tetrafluorophenyl group with a chloronicotinate moiety. This compound is significant in medicinal chemistry and radiochemistry due to its potential applications in drug development and as a precursor in the synthesis of radiolabeled compounds used in positron emission tomography (PET) imaging. The presence of fluorine atoms enhances the compound's properties, making it suitable for various scientific applications.
This compound can be classified under heterocyclic compounds, specifically pyridine derivatives, which contain both nitrogen and halogen atoms. It is often synthesized from commercially available starting materials such as 6-chloronicotinic acid or its derivatives. The fluorinated phenyl group contributes to its unique chemical properties, making it an attractive target for research in pharmacology and imaging technologies.
The synthesis of 2,3,5,6-tetrafluorophenyl 6-chloronicotinate typically involves several steps:
For example, one method involves dissolving 2,3,5,6-tetrafluorophenol in dry tetrahydrofuran (THF) and reacting it with 6-chloronicotinate under controlled conditions to achieve the desired product with a yield of approximately 55% .
The molecular structure of 2,3,5,6-tetrafluorophenyl 6-chloronicotinate features:
The presence of multiple fluorine atoms enhances lipophilicity and metabolic stability, making this compound particularly useful in pharmaceutical applications.
2,3,5,6-Tetrafluorophenyl 6-chloronicotinate can participate in various chemical reactions:
These reactions are essential for developing new pharmaceuticals and enhancing imaging techniques.
The mechanism of action for compounds like 2,3,5,6-tetrafluorophenyl 6-chloronicotinate primarily involves:
The specific binding affinity and biological activity depend on the modifications made during synthesis.
These properties make it suitable for use in organic synthesis and pharmaceutical applications.
2,3,5,6-Tetrafluorophenyl 6-chloronicotinate has several applications:
The synthesis of 2,3,5,6-tetrafluorophenyl 6-chloronicotinate (TFPCN) has been revolutionized by innovative one-step radiosynthetic approaches that significantly enhance production efficiency. These methodologies capitalize on nucleophilic aromatic substitution (SNAr) reactions driven by the electron-deficient nature of both the chloronicotinate core and tetrafluorophenyl moiety. A breakthrough technique termed "radio-fluorination on the Sep-Pak" enables rapid fluorine-18 incorporation at room temperature without the traditional requirement for azeotropic drying of fluoride. This method involves flowing an acetonitrile solution of the quaternary ammonium salt precursor (N,N,N-trimethyl-5-((2,3,5,6-tetrafluorophenoxy)carbonyl)pyridin-2-aminium trifluoromethanesulfonate) through an anion exchange cartridge containing trapped [¹⁸F]fluoride .
Reaction optimization studies demonstrate that solvent composition critically influences conversion rates. A 2:8 acetonitrile:t-butanol mixture achieves over 75% conversion with 10 mg of precursor within just one minute, while higher acetonitrile concentrations diminish yields due to reduced solubility and altered reaction kinetics. The table below summarizes key reaction parameters and outcomes:
Table 1: Optimization Parameters for One-Step Radiosynthesis
Parameter | Optimal Condition | Suboptimal Condition | Impact on Conversion |
---|---|---|---|
Solvent Ratio (ACN:t-BuOH) | 2:8 | 8:2 | >75% vs <40% |
Precursor Amount | 10 mg | 5 mg | >75% vs <60% |
Reaction Time | 1 minute | 30 seconds | >75% vs 50% |
Temperature | Room temperature | 80°C | Comparable efficiency |
Anion Exchange Cartridge | PS-HCO3 | Standard QMA | Higher fluoride retention |
This methodology reduces total synthesis time to approximately 5 minutes – approximately 30 minutes faster than conventional approaches – while maintaining high radiochemical purity (>95%). The elimination of azeotropic drying and high-temperature steps minimizes decomposition pathways, making this approach particularly valuable for acid-sensitive compounds. The reaction mechanism proceeds via a concerted nucleophilic substitution where the electron-withdrawing ester group activates the pyridine ring toward fluoride displacement of the trimethylammonium leaving group [5].
Trimethylammonium triflate precursors serve as pivotal intermediates for efficient ¹⁸F-incorporation into TFPCN derivatives due to their superior leaving group characteristics compared to halides. The trimethylamine leaving group exhibits reactivity comparable to nitro groups in SNAr reactions, facilitating efficient fluorination at room temperature or mild heating. Precursor design follows strict structure-reactivity principles: the electron-withdrawing ester group at the 5-position of the pyridine ring sufficiently activates the ortho-position for nucleophilic displacement, enabling rapid ¹⁸F-incorporation without additional activating groups [8] [9].
However, competitive decomposition pathways present significant challenges. Under anhydrous conditions in DMSO, trimethylammonium fluorides undergo exceptionally facile SN2 reactions (reverse Menschutkin reaction), producing methyl fluoride as a major byproduct. This side reaction substantially reduces radiochemical yields, particularly in electron-rich systems. Quantitative studies reveal that substituent effects dramatically influence the demethylation/substitution partition ratio:
Table 2: Substituent Effects on Competitive Demethylation Pathways
Precursor Substituent | Relative Electron-Withdrawing Strength | Demethylation/Substitution Ratio | Optimal Reaction Conditions |
---|---|---|---|
-NO₂ (para) | Strong | 1:9 | RT, 5 min |
-COOR (ester) | Moderate | 1:3 | 50°C, 10 min |
-CN (cyano) | Strong | 1:12 | RT, 3 min |
-Br (bromo) | Weak | 9:1 | Not recommended |
Tetrabutylammonium fluoride (TBAF) demonstrates superior reactivity compared to potassium fluoride/Kryptofix complexes due to weaker ion pairing that liberates more nucleophilic "free" fluoride ions. The tightly ion-paired trimethylanilinium fluorides represent the reactivity limit for this substitution chemistry. For TFPCN synthesis, the electron-withdrawing nature of both the chloronicotinate and tetrafluorophenyl groups synergistically activates the precursor toward efficient ¹⁸F-incorporation, achieving >80% radiochemical conversion when processed under optimized "radio-fluorination on the Sep-Pak" conditions [8] [9].
The conjugation of 6-[¹⁸F]fluoronicotinate derivatives to biomolecules employs either solid-phase or solution-phase techniques, each with distinct advantages for TFPCN applications. Solution-phase conjugation employs amine-pentafluorophenyl (PFP) ester coupling, typically yielding material with slightly higher purity (often >98%) and better characterized intermediates. This approach allows comprehensive intermediate analysis via techniques like LC-MS and NMR at each stage, enabling precise optimization of conjugation chemistry. However, it necessitates multiple purification steps (extraction, chromatography, precipitation) that extend production time to 4-6 hours and reduce overall yield due to cumulative losses during intermediate isolation [1] [3].
Solid-phase techniques utilize protected GalNAc ligand phosphoramidites anchored to resins, dramatically simplifying purification through filtration and washing. Although more expedient (typically 1-2 hours), this method yields material at 85-90% purity due to incomplete reactions and resin-derived side products. The steric constraints of the solid support particularly impact TFPCN conjugation efficiency due to the bulky tetrafluorophenyl group. Comparative studies reveal:
Table 3: Performance Metrics of Conjugation Techniques
Parameter | Solution-Phase Conjugation | Solid-Phase Conjugation | Key Influencing Factors |
---|---|---|---|
Overall Yield | 65-75% | 45-55% | Purification losses vs resin loading efficiency |
Radiochemical Purity | >98% | 85-90% | Intermediate purification opportunities |
Production Time | 4-6 hours | 1-2 hours | Number of unit operations |
Automation Compatibility | Moderate | Excellent | Filtration vs extraction steps |
Scalability | Multi-gram scale | Milligram scale | Resin loading capacity |
Linker Chemistry Flexibility | High | Limited | Compatibility with solid support |
Hybrid approaches have emerged where TFPCN is synthesized in solution phase followed by immobilization on solid supports for biomolecule conjugation. This leverages the superior purity of solution-phase synthesis while gaining the purification advantages of solid-phase techniques for the final conjugation step. The tetrafluorophenyl ester moiety in TFPCN exhibits enhanced stability toward hydrolysis compared to NHS esters, making it particularly suitable for multi-step conjugation protocols where intermediates require prolonged processing [1] [3] [5].
The translation of manual TFPCN synthesis to automated platforms faces significant scalability challenges primarily related to purification bottlenecks and solvent management. The "radio-fluorination on the Sep-Pak" method, while efficient in manual setups, encounters fluid dynamics issues in cartridge-based automated systems when scaling beyond 10 GBq production levels. At high radioactivity concentrations, radiolytic decomposition of the tetrafluorophenyl ester moiety becomes pronounced, reducing yields by 15-20% compared to small-scale productions. Additionally, the limited capacity of anion exchange cartridges creates backpressure issues during solvent flow at higher precursor concentrations, leading to incomplete precursor elution and reduced reproducibility [5].
Solvent management presents another critical scalability constraint. The optimal 2:8 acetonitrile:t-butanol mixture exhibits high viscosity compared to pure acetonitrile, requiring specialized pumping systems in closed automated synthesizers. Residual t-butanol in final products poses challenges for injectable formulations due to pharmacopeial limits on residual solvents. Automated platforms address this through integrated in-line distillation systems that reduce t-butanol content to <500 ppm, but this adds 8-12 minutes to the synthesis time.
Three key optimization strategies have improved automated scalability:
Despite these advances, the multi-step nature of TFPCN-based prosthetic group synthesis limits overall automated radiochemical yields to 35-45% (decay-corrected) due to sequential reaction efficiencies. Platforms specializing in TFPCN production typically achieve synthesis of 5-10 GBq doses within 35±5 minutes from end-of-bombardment, representing the current practical limit for automated production [5] [9].
Table 4: Automation Platform Optimization Strategies for TFPCN Synthesis
Challenge | Conventional Approach | Optimized Automated Solution | Yield Improvement |
---|---|---|---|
Radiolytic Decomposition | Lower starting activity | Segmented flow microreactor | +18% |
Solvent Management | Manual distillation | In-line membrane distillation | +12% (time efficiency) |
Purification Bottlenecks | Single cartridge systems | Tandem cartridges (PS-HCO3 + C18) | +22% |
Precensor Handling | Manual transfer | Pre-loaded disposable cartridges | +15% (reproducibility) |
Formulation Compatibility | Manual buffer exchange | In-line dilution/concentration | +8% (specific activity) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: